molecular formula C11H12O3 B1600920 1-(2-Methoxyphenyl)butane-1,3-dione CAS No. 56290-53-0

1-(2-Methoxyphenyl)butane-1,3-dione

Cat. No. B1600920
CAS RN: 56290-53-0
M. Wt: 192.21 g/mol
InChI Key: PJLODCSPQGTOTJ-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)butane-1,3-dione” is an organic compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, monoallylation and benzylation of dicarbonyl compounds with alcohols have been catalyzed by a cationic cobalt (III) compound . The reaction proceeds via η3-allyl complex formation or ally ether intermediate .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyphenyl)butane-1,3-dione” is characterized by a long C–C bond linking the carbonyl centers . This bond distance is about 1.54 Å, compared to 1.45 Å for the corresponding C–C bond in 1,3-butadiene . The elongation is attributed to repulsion between the polarized carbonyl carbon centers .

Scientific Research Applications

Synthesis and Structural Characterization

  • Deacetylation and Spectroscopic Analysis : Research involving 1-(2-Methoxyphenyl)butane-1,3-dione includes its reaction with primary amines under acidic conditions, leading to unexpected deacetylation. This process, studied in compounds like 1-(4-methoxyphenyl)-2-(1-ferrocenylethyl)-butane-1,3-dione, involves a mechanism of intramolecular Michael addition followed by a retro-Mannich rearrangement. The products are characterized using analytical and spectroscopic methods, and their electrochemical behavior is also investigated (Ahumada et al., 2014).

Tautomeric and Acid-Base Properties

  • Analysis of Tautomeric Balance : Studies have been conducted on compounds like 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, closely related to 1-(2-Methoxyphenyl)butane-1,3-dione, to understand their structural, tautomeric, and acid-base properties. These compounds exhibit a balance between Z-enol-azo and hydrazo tautomeric forms, influenced by solvent polarity (Mahmudov et al., 2011).

Sensor Applications

  • Copper-Selective Electrode Development : In the realm of sensor technology, derivatives of 1-(2-Methoxyphenyl)butane-1,3-dione have been used to create copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These sensors show significant stability and selectivity for copper ions over other metal ions (Kopylovich et al., 2011).

Thermal and Structural Properties

  • Cyano-Substituted Derivatives Analysis : Research on cyano-substituted derivatives of β-diketones, similar to 1-(2-Methoxyphenyl)butane-1,3-dione, provides insights into their thermal stability and structural properties. These studies help in understanding the behavior of such compounds under different conditions (Mahmudov et al., 2011).

Photometric Analysis

  • Photometric Determination in Alloys : Photometric methods using azoderivatives of ethyl acetoacetate, structurally akin to 1-(2-Methoxyphenyl)butane-1,3-dione, have been developed for determining copper in nickel-based alloys. This technique is crucial for accurate and efficient metal analysis in industrial contexts (Makhmudov et al., 2008).

Safety And Hazards

“1-(2-Methoxyphenyl)butane-1,3-dione” is considered an irritant . More detailed safety information and Material Safety Data Sheets (MSDS) can be found on the product’s page .

properties

IUPAC Name

1-(2-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLODCSPQGTOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440326
Record name 1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)butane-1,3-dione

CAS RN

56290-53-0
Record name 1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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